Glycylprolylarginine
Description
Significance of Peptide Research in Biochemical Systems
Peptides play critical roles across a vast spectrum of biological systems ajpbp.comlongdom.orgamericanpeptidesociety.org. They function as signaling molecules, hormones, neurotransmitters, and antimicrobial agents, orchestrating essential processes such as cell communication, regulation of enzymatic activity, and immune responses ajpbp.comlongdom.orgamericanpeptidesociety.org. As the fundamental units from which proteins are constructed, peptides can be synthesized to mimic or modulate endogenous substances that regulate specific cellular functions and facilitate a myriad of biochemical processes nih.govopenaccessjournals.com. The ability to precisely synthesize peptides with defined sequences has revolutionized the study of biology and medicine, enabling researchers to probe protein structure-function relationships and to design innovative therapeutic compounds openaccessjournals.com. This versatility has positioned peptide research as a vital discipline within biochemistry, chemistry, biology, pharmacology, medicinal chemistry, and biotechnology ajpbp.comopenaccessjournals.comdergipark.org.tr.
Overview of Glycylprolylarginine's Role in Contemporary Research Contexts
This compound (Gly-Pro-Arg, or GPR) is a tripeptide composed sequentially of the amino acids glycine, proline, and arginine ontosight.ai. Its contemporary research relevance spans several key areas, including its influence on blood coagulation, its potential neuroprotective properties, its anti-inflammatory effects, and its utility as a biomarker and biochemical assay component.
In the realm of blood coagulation , Gly-Pro-Arg has been identified as an inhibitor of Factor Xa and thrombin, both critical enzymes in the blood coagulation cascade. By modulating the activity of these enzymes, Gly-Pro-Arg can influence the formation of blood clots ontosight.ai.
Research into neurodegenerative diseases, particularly Alzheimer's disease, has explored the neuroprotective potential of Gly-Pro-Arg. Studies have shown that GPR can protect cultured rat hippocampal neurons from toxicity induced by amyloid beta-peptide (Abeta). Specifically, it prevented Abeta-mediated increases in lactate (B86563) dehydrogenase (LDH) release and inhibition of MTT reduction. Furthermore, GPR was observed to inhibit the activation of caspase-3 and the expression of p53 protein, suggesting a mechanism of rescue from Abeta-induced neuronal death through the inhibition of caspase-3/p53-dependent apoptosis nih.gov.
Gly-Pro-Arg also exhibits anti-inflammatory properties , demonstrated by its ability to inhibit the production of pro-inflammatory cytokines and the adhesion of leukocytes to endothelial cells ontosight.ai.
In veterinary research , this compound has been identified as a candidate urinary biomarker. In studies analyzing canine urolithiasis, Gly-Pro-Arg showed a high Area Under the Curve (AUC) value of 0.90 in Receiver Operating Characteristic (ROC) analysis, indicating its potential as a discriminatory marker for distinguishing between calcium oxalate (B1200264) and struvite urolithiasis avma.orgresearchgate.netavma.org.
Additionally, a derivative, N-P-Tosyl-Gly-Pro-Arg P-nitroanilide acetate (B1210297) salt, serves as a chromogenic substrate in biochemical assays. This compound is utilized to measure the amidolytic activity of serine proteases, such as thrombin and plasmin, by releasing a colored product (p-nitroaniline) upon enzymatic cleavage, which can be quantified spectrophotometrically . This application is crucial for studying fibrinolysis and general protease-substrate interactions . This compound has also been noted in metabolomic studies related to chronic kidney disease (CKD) and diabetic kidney disease (DKD), suggesting its involvement in metabolic pathway alterations in these conditions researchgate.netnih.gov.
Data Tables
Table 1: Neuroprotective Effects of Gly-Pro-Arg (GPR) against Abeta-induced Neuronal Toxicity
| Parameter Measured | Control (Baseline) | Abeta (20 µM) | Abeta (20 µM) + GPR (10 µM) | Abeta (20 µM) + GPR (100 µM) |
| LDH Release | Baseline | Increased | Reduced | Significantly Reduced |
| MTT Reduction | Baseline | Inhibited | Partially Restored | Restored |
| Caspase-3 Activation | Baseline | Significantly Activated | Prevented | Significantly Prevented |
| p53-Positive Cells | Baseline | Increased | Prevented | Significantly Prevented |
Note: Data are based on qualitative observations from research findings, indicating the direction of change or effect. nih.gov
Table 2: Candidate Urinary Biomarker Performance in Canine Urolithiasis
| Candidate Biomarker | AUC Value | Discriminatory Ability |
| Pyocyanin | 0.92 | High |
| This compound | 0.90 | High |
| Traumatin | 0.86 | High |
| Cysteine-leucine | 0.85 | High |
| 8-hydroxy-dodecylcarnitine | 0.85 | High |
Note: AUC (Area Under the Curve) values are derived from ROC analysis, indicating diagnostic potential. avma.orgresearchgate.netavma.org
Table 3: Application of Gly-Pro-Arg Derivative as a Chromogenic Substrate
| Enzyme/Process Studied | Substrate Used | Measured Product | Detection Wavelength | Research Application |
| Serine Protease Activity (e.g., Thrombin, Plasmin) | N-P-Tosyl-Gly-Pro-Arg P-nitroanilide acetate salt | p-Nitroaniline | 405 nm | Quantifying enzyme activity, studying fibrinolysis, protease-substrate interactions |
Note: This table describes the functional application of a Gly-Pro-Arg derivative in biochemical assays.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N6O4/c14-7-10(20)19-6-2-4-9(19)11(21)18-8(12(22)23)3-1-5-17-13(15)16/h8-9H,1-7,14H2,(H,18,21)(H,22,23)(H4,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPCXBJRLBHWME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CN)C(=O)NC(CCCN=C(N)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidation of Glycylprolylarginine S Biological Interactions and Mechanistic Roles
Glycylprolylarginine as an Enzymatic Substrate
This compound, a tripeptide, serves as a substrate for certain enzymes, particularly serine proteases, which are crucial in various physiological processes. Its specific amino acid sequence, Gly-Pro-Arg, mimics the cleavage sites in natural protein substrates for these enzymes, making it a valuable tool in studying their function.
This compound and its derivatives are recognized and cleaved by serine proteases such as thrombin and, to a lesser extent, plasmin. nih.gov Thrombin, a key enzyme in the coagulation cascade, exhibits high sensitivity to substrates containing the Gly-Pro-Arg sequence. nih.gov This specificity is due to the unique structural features of thrombin's active site, which accommodates the arginine residue of the substrate. The interaction is primarily mediated by electrostatic forces. researchgate.net
The enzymatic hydrolysis of this compound derivatives by serine proteases can be quantified using kinetic parameters such as the Michaelis constant (K_m) and the catalytic rate constant (k_cat). These values provide insight into the enzyme's affinity for the substrate and its catalytic efficiency.
For the chromogenic substrate Tos-Gly-Pro-Arg-pNA, a derivative of this compound, the kinetic parameters for its hydrolysis by human α-thrombin have been determined. These studies reveal the efficiency with which thrombin cleaves this synthetic substrate, reflecting its high specificity for the Gly-Pro-Arg sequence. The amidolytic activity of thrombin on this substrate can be monitored spectrophotometrically by measuring the release of p-nitroaniline.
Kinetic Parameters for the Hydrolysis of Tos-Gly-Pro-Arg-pNA by Human α-Thrombin
| Parameter | Value | Conditions |
|---|---|---|
| K_m (μM) | 4.18 ± 0.22 | I = 0.11 M, 25°C, pH 7.8 |
| k_cat (s⁻¹) | 127 ± 8 |
This table presents the Michaelis constant (K_m) and catalytic rate constant (k_cat) for the hydrolysis of the chromogenic substrate Tos-Gly-Pro-Arg-pNA by human α-thrombin.
The specificity of serine proteases for substrates like this compound is determined by the precise molecular interactions between the peptide and the enzyme's active site. For thrombin, the Gly-Pro-Arg sequence fits into a well-defined pocket. The arginine residue's positively charged guanidinium group forms a salt bridge with a negatively charged aspartate residue at the bottom of the S1 specificity pocket of thrombin. This interaction is a primary determinant of thrombin's substrate specificity.
The cleavage of the peptide bond C-terminal to the arginine residue is a catalytic process involving the serine protease's characteristic catalytic triad (serine, histidine, and aspartate). This mechanism proceeds via nucleophilic attack by the active site serine on the carbonyl carbon of the scissile peptide bond, leading to the formation of a tetrahedral intermediate and subsequent release of the C-terminal fragment (in the case of p-nitroanilide substrates, the chromogenic p-nitroaniline). The N-terminal portion of the substrate, containing the Gly-Pro sequence, also contributes to the binding affinity and proper positioning of the substrate in the active site.
Involvement in Coagulation and Fibrinolysis Pathways
This compound and related peptides play significant roles in the complex and balanced processes of blood coagulation and fibrinolysis. These peptides can modulate these pathways by interacting with key protein components.
The intrinsic pathway of coagulation, also known as the contact activation pathway, is initiated when blood comes into contact with a negatively charged surface, leading to a cascade of enzymatic activations involving Factor XII, prekallikrein, and high molecular weight kininogen. ujms.net While direct modulation of specific intrinsic pathway elements like Factor XII and Factor XI by this compound is not extensively documented in readily available literature, peptides containing the Gly-Pro-Arg sequence are known to interfere with the final stages of the coagulation cascade.
The formation of a stable fibrin (B1330869) clot is a critical step in hemostasis. The peptide Gly-Pro-Arg-Pro has been instrumental in studying the mechanics of fibrin clot formation and stability. By competitively inhibiting the "knob-hole" interactions, GPRP can prevent clot formation when present in sufficient concentrations. nih.gov
This compound as a Metabolomic Biomarker
The tripeptide this compound (GPR) has been identified in various biological contexts, suggesting its potential as a metabolomic biomarker. Its presence has been noted in non-human biological systems, and research has begun to associate it with specific cellular responses to metabolic stress and disease states.
Identification in Non-Human Biological Systems and Samples
This compound has been detected in metabolomic studies of various non-human biological systems, ranging from microorganisms to in vitro bacterial communities. These identifications, often part of broader metabolic profiling, highlight the presence of this peptide in diverse biological matrices. The consistent detection of this compound across different species and conditions underscores its potential utility as a biomarker that could reflect specific metabolic activities or states.
For instance, metabolomic analyses have reported the presence of this compound in the following non-human samples:
Plasmodium falciparum (the parasite that causes malaria)
Pseudomonas aeruginosa (a bacterium)
In vitro gut bacterial communities, including Bacteroides fragilis, Bacteroides thetaiotaomicron, Bacteroides uniformis, Blautia producta, and Clostridium clostridioforme
Table 1: Identification of this compound in Non-Human Biological Systems
| Study ID | Analysis ID | Organism/System | Sample Type | Analytical Method |
| ST003565 | AN005857 | Plasmodium falciparum | Cultured cells | LC-MS |
| ST003179 | AN005221 | Plasmodium falciparum | Plasmodium cells | LC-MS |
| ST003036 | AN004977 | Pseudomonas aeruginosa | Bacterial cells | LC-MS |
| ST003024 | AN004958 | Pseudomonas aeruginosa | Bacterial cells | LC-MS |
| ST002832 | AN004625 | In vitro gut bacterial communities | Bacterial cells | LC-MS |
Association with Specific Metabolic Perturbations and Disease States
Research has indicated a significant association between this compound and specific disease states, particularly in the context of neurodegenerative conditions. A key study has demonstrated the neuroprotective role of this tripeptide against amyloid-beta (Aβ)-induced toxicity in cultured rat hippocampal neurons, a model relevant to Alzheimer's disease nih.gov.
In this experimental model, the presence of this compound was shown to counteract the cytotoxic effects of amyloid-beta peptides (Aβ25-35 and Aβ1-40). Specifically, the application of GPR prevented the Aβ-mediated increase in lactate (B86563) dehydrogenase (LDH) release, an indicator of cell damage, and inhibited the Aβ-induced reduction of MTT, a measure of cell viability nih.gov. These findings suggest that this compound can rescue hippocampal neurons from Aβ-induced neuronal death nih.gov.
Table 2: Protective Effects of this compound against Amyloid-Beta Induced Toxicity in Rat Hippocampal Neurons
| Experimental Condition | Outcome Measure | Result |
| Exposure to Amyloid-beta (Aβ) | Lactate Dehydrogenase (LDH) Release | Increased |
| Co-treatment with GPR and Aβ | Lactate Dehydrogenase (LDH) Release | Prevented Aβ-mediated increase |
| Exposure to Amyloid-beta (Aβ) | MTT Reduction (Cell Viability) | Inhibited |
| Co-treatment with GPR and Aβ | MTT Reduction (Cell Viability) | Prevented Aβ-mediated inhibition |
Potential Roles in Cellular Signaling Pathways
The biological effects of this compound appear to be mediated through its interaction with and modulation of specific cellular signaling pathways. The neuroprotective activity of GPR, in particular, points towards its involvement in fundamental signal transduction mechanisms that govern cell survival and apoptosis.
Peptide-Mediated Signal Transduction Mechanisms
The neuroprotective effects of this compound against amyloid-beta toxicity are linked to its ability to interfere with apoptotic signaling cascades. Research has shown that GPR effectively prevents the activation of caspase-3, a key executioner enzyme in apoptosis, in response to amyloid-beta exposure in cultured rat hippocampal neurons nih.gov.
Furthermore, the study demonstrated that this compound could prevent the amyloid-beta-induced increase in the number of cells expressing the p53 protein nih.gov. The p53 protein is a critical tumor suppressor that can initiate apoptosis in response to cellular stress. By inhibiting both caspase-3 activation and p53 expression, this compound appears to directly modulate the cellular machinery of programmed cell death to exert its protective effects nih.gov. This suggests a mechanism of action where the peptide intervenes in the signal transduction pathway leading to apoptosis.
Table 3: Mechanistic Effects of this compound in Amyloid-Beta Treated Rat Hippocampal Neurons
| Cellular Process | Effect of Amyloid-beta (Aβ) | Effect of this compound (GPR) in the presence of Aβ |
| Caspase-3 Activation | Significantly increased | Effectively prevented Aβ-mediated activation |
| p53 Protein Expression | Increased number of p53-positive cells | Prevented Aβ-mediated increase in p53-positive cells |
Interactions with Cellular Receptors and Signaling Modulators
While the downstream effects of this compound on apoptotic pathways have been elucidated, the initial interactions with cellular receptors and signaling modulators are less well understood. Cationic arginine-rich peptides (CARPs), a class of molecules to which this compound belongs, are known to possess cell-penetrating properties and can exert their effects through multiple mechanisms, including direct interactions with intracellular targets.
The neuroprotective actions of CARPs are thought to involve a combination of biological properties such as the ability to traverse cell membranes, antagonize calcium influx, and reduce oxidative stress. While direct receptor binding studies for this compound are not yet available, the activity of other small peptides provides some potential avenues for investigation. For instance, the related tripeptide Pro-Gly-Pro has been shown to have neuroprotective effects that may involve the modulation of NMDA receptors in the context of mechanical injury to neuronal cultures.
Further research is required to identify the specific cell surface or intracellular receptors with which this compound interacts to initiate its protective signaling cascade.
Advanced Synthetic Methodologies for Glycylprolylarginine and Analogues
Solid-Phase Peptide Synthesis (SPPS) Strategies
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide production, allowing for the stepwise assembly of amino acids on an insoluble polymer support. bachem.com This method simplifies the purification process by enabling the removal of excess reagents and by-products through simple filtration and washing steps, while the growing peptide chain remains anchored to the resin. bachem.com The general process begins with the attachment of the C-terminal amino acid to the resin, followed by iterative cycles of deprotection of the Nα-amino group and coupling of the next protected amino acid. wpmucdn.com
Fmoc-Based Chemistry in Glycylprolylarginine Synthesis
The most prevalent strategy for SPPS is based on the use of the base-labile fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-amino protection. nih.gov In the synthesis of this compound, the process would commence by anchoring the C-terminal amino acid, Arginine (with its side chain protected), to a solid support like a Rink amide resin to yield a C-terminal amide upon cleavage. uci.edu
The synthesis cycle involves two main steps:
Deprotection: The Fmoc group is removed from the resin-bound Arginine using a solution of a secondary amine, typically 20% piperidine (B6355638) in a solvent like N,N-Dimethylformamide (DMF). wpmucdn.com This exposes the free amine necessary for the next coupling step. wpmucdn.com
Coupling: The next amino acid, Fmoc-Proline-OH, is activated using a coupling reagent and then added to the resin to react with the exposed amine of Arginine, forming a peptide bond. nih.gov This cycle is repeated with Fmoc-Glycine-OH to complete the tripeptide sequence.
Common reagents used in the Fmoc-SPPS cycle are detailed below.
| Reagent Type | Example(s) | Purpose |
| Solid Support | Rink Amide Resin, 2-Chlorotrityl Chloride Resin | Insoluble polymer for peptide chain assembly. uci.edu |
| Nα-Protecting Group | Fluorenylmethyloxycarbonyl (Fmoc) | Protects the N-terminal amine during coupling. wpmucdn.com |
| Deprotection Agent | 20% Piperidine in DMF | Removes the Fmoc group to expose the amine for the next cycle. wpmucdn.com |
| Coupling Reagents | DIC (Diisopropylcarbodiimide) with Oxyma, HATU, HBTU | Activate the carboxylic acid of the incoming amino acid for peptide bond formation. wpmucdn.compeptide.com |
| Cleavage Cocktail | Trifluoroacetic Acid (TFA) with scavengers (e.g., TIS, water) | Releases the completed peptide from the resin and removes side-chain protecting groups. wpmucdn.comnih.gov |
The choice of Fmoc chemistry is advantageous due to its milder deprotection conditions compared to the harsher acids used in older Boc-based chemistry, which preserves the integrity of many sensitive side-chain protecting groups. nih.gov
Automation and Scalability Considerations in Peptide Production
The repetitive nature of SPPS makes it highly amenable to automation. bachem.com Automated peptide synthesizers can perform the iterative cycles of deprotection, washing, and coupling with high precision, significantly reducing manual intervention and the potential for human error. helgroup.com This enhances reproducibility and allows for the simultaneous synthesis of multiple peptides. xtalpi.com
When transitioning from laboratory-scale synthesis to large-scale production of this compound, several factors must be considered:
Efficiency and Yield: Automation helps optimize reaction times and ensure complete reactions, which is critical for maximizing the yield of the desired peptide. helgroup.com
Process Control: Automated systems allow for precise control over reaction conditions and real-time monitoring, which improves process consistency and reliability. researchgate.netmdpi.com
Scalability: While SPPS can be challenging to scale up due to factors like resin swelling and reagent diffusion, automated flow chemistry systems are being developed to facilitate continuous and scalable production. bachem.comresearchgate.net The use of automation and parallel reactors can facilitate a smoother transition from small-scale research to industrial production. helgroup.com
Solution-Phase Synthetic Approaches for this compound
Solution-phase peptide synthesis (SolPPS) predates SPPS and involves conducting all reactions in a homogeneous liquid phase. While traditionally associated with tedious purification steps like recrystallization or chromatography after each step, modern advancements have improved its efficiency. nih.gov
For a small peptide like this compound, a convergent solution-phase approach could be employed where dipeptides are first synthesized and then coupled to form the final tripeptide. A key challenge is maintaining solubility of the growing peptide chain. Recent developments, such as the use of the coupling reagent T3P® (cyclic propylphosphonic anhydride), have enabled rapid and efficient peptide bond formation in solution with water-soluble by-products, simplifying purification. mdpi.com Another emerging technique is Liquid-Phase Peptide Synthesis (LPPS), which combines the iterative protocol of SPPS with a soluble "tagged" support, allowing for purification by precipitation rather than filtration. mdpi.com
| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis (SolPPS) |
| Reaction Environment | Heterogeneous (peptide on solid support) bachem.com | Homogeneous (all reactants in solution) nih.gov |
| Purification | Simple filtration and washing of the resin bachem.com | Often requires extraction, crystallization, or chromatography nih.gov |
| Reagent Use | Large excess of reagents often used to drive reactions to completion peptide.com | Typically uses near-stoichiometric amounts of reagents |
| Automation | Highly amenable to full automation bachem.com | More challenging to automate fully |
| Scalability | Well-suited for lab scale; large-scale can be challenging | Can be more readily scaled for industrial production mdpi.com |
Integration of Chemoenzymatic and Recombinant Synthesis Techniques
Chemoenzymatic synthesis leverages the high selectivity of enzymes to perform specific chemical transformations, offering a powerful complement to traditional chemical methods. nih.gov This "green" approach can minimize the need for complex protecting group strategies and reduce the generation of toxic waste. nih.gov
In the context of this compound or its analogues, enzymes could be used for:
Specific Bond Formation: Utilizing ligases to form the peptide bonds with high stereospecificity, thus avoiding racemization.
Selective Deprotection: Employing enzymes to remove protecting groups under mild, aqueous conditions.
Post-synthesis Modification: Introducing modifications to the peptide backbone or side chains after the main sequence has been assembled chemically.
Recombinant techniques, while typically used for producing large proteins, can be adapted for peptide production. However, for a short peptide like this compound, direct chemical synthesis is generally more straightforward and cost-effective. The integration of these methods represents a frontier in peptide production, combining the flexibility of chemical synthesis with the precision of biological catalysts. nih.govglycoexpresstech.com
Development of Novel Synthetic Routes and Enhanced Reactivities
The field of medicinal chemistry is continuously driving the exploration of novel synthetic routes to improve the efficiency, sustainability, and scope of molecule production. For this compound and its analogues, this involves moving beyond established protocols to incorporate cutting-edge methodologies.
Key areas of development include:
Advanced Catalysis: The use of transition-metal catalysis, such as palladium-catalyzed cross-coupling reactions, has become a powerful tool for constructing complex molecular architectures and could be adapted for creating novel peptide analogues with non-natural linkages.
Green Chemistry: There is a strong emphasis on developing more environmentally friendly processes. This includes the use of safer solvents, minimizing waste, and developing solvent-free reaction conditions, such as melt-amidation reactions for forming amide bonds. rsc.org
Flow Chemistry: Continuous flow synthesis offers significant advantages in safety, efficiency, and scalability over traditional batch processes. mdpi.com Automating these systems can lead to high-throughput production with improved consistency. rsc.org
The continuous development of new synthetic strategies is crucial for accessing novel peptide analogues and for making the production of therapeutically relevant peptides more efficient and sustainable. iiserpune.ac.in
Sophisticated Analytical Techniques for Glycylprolylarginine Characterization and Quantification
Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification
Isotope Dilution Mass Spectrometry (IDMS) is considered a reference technique for achieving accurate and absolute quantification. It relies on the principle of adding a known amount of an isotopically labeled analog (a "spike") of the analyte to the sample core.ac.ukspeciation.netnih.gov.
The process involves mixing the sample containing Glycylprolylarginine with an isotopically enriched version of the same peptide. The mass spectrometer then measures the ratio of the natural (unlabeled) analyte to the labeled analyte. This ratio, combined with the known amount of the spike, allows for the precise determination of the absolute concentration of this compound in the sample, independent of potential losses during sample preparation or instrumental drift core.ac.ukspeciation.netnih.gov. IDMS is highly advantageous as it corrects for matrix effects and variations in ionization efficiency, making it ideal for accurate peptide quantification nih.gov.
Application in Comprehensive Metabolomic Profiling
Metabolomics aims to comprehensively characterize the complete set of metabolites within a biological system. This compound has been identified as a metabolite in various biological samples, contributing to the metabolic profile of these systems.
Studies have utilized untargeted metabolomic profiling to identify and quantify metabolites in biological fluids such as urine researchgate.net. This compound has been detected and correlated with specific physiological conditions, such as chronic kidney disease (CKD), where its urinary levels showed a negative correlation with estimated glomerular filtration rate (eGFR) researchgate.netdntb.gov.ua. This indicates its potential role as a biomarker in understanding metabolic pathways and disease progression. The integration of metabolomic data with other omics data (e.g., transcriptomics) provides a more holistic understanding of biological processes and disease states frontiersin.orgnih.govlidebiotech.com.
Spectroscopic Characterization Methods
Spectroscopic techniques provide complementary information for characterizing the structure, conformation, and purity of this compound.
Nuclear Magnetic Resonance (NMR) for Conformational and Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of molecules, including peptides copernicus.orgnih.govmdpi.comfrontiersin.orgresearchgate.net. NMR exploits the magnetic properties of atomic nuclei to provide detailed information about the connectivity of atoms, the local electronic environment, and molecular conformation.
For this compound, NMR can provide insights into its specific conformation in solution. Techniques like ¹H NMR and ¹³C NMR, along with advanced 2D NMR experiments (e.g., COSY, HSQC, NOESY), can elucidate the spatial arrangement of atoms, hydrogen bonding patterns, and flexibility of the peptide backbone. This information is crucial for understanding how this compound interacts with other molecules or how its structure influences its biological activity copernicus.orgmdpi.comfrontiersin.orgresearchgate.net. NMR can also be used to assess purity by identifying signals from impurities iscabiochemicals.combiocompare.com.
Infrared (IR) Spectroscopy in Compound Analysis and Purity Assessment
Infrared (IR) spectroscopy is a widely used technique for identifying functional groups within a molecule and assessing its purity utdallas.edusolubilityofthings.commeasurlabs.comwisdomlib.orgcleancontrolling.com. The principle behind IR spectroscopy is the absorption of infrared radiation by molecular bonds, which causes them to vibrate at specific frequencies.
Each functional group within this compound (e.g., amide bonds, amino groups, carboxyl groups) will exhibit characteristic absorption bands in the IR spectrum. By analyzing these absorption patterns, one can confirm the presence of expected functional groups and identify potential contaminants or structural variations utdallas.edusolubilityofthings.commeasurlabs.comwisdomlib.org. If two samples display identical IR spectra, it strongly suggests they are the same compound, making IR a valuable tool for purity assessment and compound identification utdallas.edusolubilityofthings.com.
Quantitative Determination of Peptide Content and Purity
Accurate determination of peptide content and purity is critical for reliable experimental results. While often used interchangeably, purity and content are distinct measurements.
Peptide Purity: Peptide purity typically refers to the percentage of the target peptide relative to peptide-based impurities (e.g., deletion sequences, incompletely deprotected peptides) iscabiochemicals.combiocompare.commtoz-biolabs.com. High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS), is the primary method for determining peptide purity iscabiochemicals.combiocompare.commtoz-biolabs.comrsc.org. Purity levels are commonly reported as ">X%", with values like >95% or >98% indicating high purity iscabiochemicals.combiocompare.com.
Peptide Content (Net Peptide Content): Peptide content, also known as net peptide content, represents the proportion of the actual peptide mass within a lyophilized sample, accounting for counter-ions, salts, and water that may be co-lyophilized iscabiochemicals.combachem.comlifetein.com. This is often determined through amino acid analysis or UV spectrophotometry bachem.comlifetein.com. A peptide might be 95% pure but have a net peptide content of only 70-80%, meaning a significant portion of the mass is non-peptide material iscabiochemicals.comlifetein.com. Understanding both purity and content is essential for accurate concentration calculations and experimental design.
In Vitro and Non Human in Vivo Research Models for Glycylprolylarginine Studies
Design and Application of Cell-Free Enzymatic Assays
Cell-free enzymatic assays provide a foundational approach for dissecting the biochemical interactions of peptides like Glycylprolylarginine. These assays operate outside of a living cell, offering a controlled environment to precisely measure enzyme kinetics, substrate specificity, and the effects of inhibitors or activators databiotech.co.illongdom.org. This compound's known role as an inhibitor of key coagulation enzymes, thrombin and Factor Xa, makes it a subject of interest in assays designed to assess anticoagulant activity ontosight.ai.
The design of such assays often involves specific chromogenic substrates that release a detectable signal upon enzymatic cleavage. For instance, substrates like Tosyl-glycyl-prolyl-arginine-4-nitranilide (Tosyl-GPR-pNA) or N-α-benzoyloxycarbonyl-glycylprolylarginine p-nitroanilide (Z-GPR-pNA) are utilized to quantify the activity of enzymes such as thrombin or trypsin, respectively, and to evaluate the inhibitory potential of compounds like this compound up.ac.zabiorxiv.org. Techniques such as stopped-flow spectroscopy are employed to capture rapid enzymatic reactions, providing detailed insights into reaction mechanisms and kinetic parameters like the Michaelis constant (Km) and maximum reaction rate (Vmax) longdom.orgphotophysics.com. These cell-free systems are invaluable for early-stage drug discovery and profiling due to their scalability and robustness nih.gov.
Table 1: Cell-Free Enzymatic Assays for this compound and Related Peptides
| Assay Type/Substrate | Enzyme/Target | Purpose/Application | Reference(s) |
| Chromogenic substrate assay | Thrombin, Factor Xa | Inhibition of blood coagulation, enzyme kinetics | ontosight.ai, up.ac.za |
| Tosyl-glycyl-prolyl-arginine-4-nitranilide (Tosyl-GPR-pNA) | Thrombin | Measuring thrombin activity, assessing inhibitors | up.ac.za |
| N-α-benzoyloxycarbonyl-glycylprolylarginine p-nitroanilide (Z-GPR-pNA) | Bovine Trypsin | Substrate cleavage analysis | biorxiv.org |
| General enzymatic assays | Various enzymes | Drug discovery, kinetic parameter determination, mechanism elucidation | databiotech.co.il, longdom.org, mlsu.ac.in, researchgate.net |
| Stopped-flow spectroscopy | Various enzymes | Studying rapid enzymatic reactions, pre-steady state kinetics | photophysics.com |
Advanced Cell-Based Experimental Systems
While cell-free assays offer valuable biochemical insights, advanced cell-based experimental systems and reconstituted biological systems are employed to assess peptide activity within a more physiologically relevant context. These systems aim to bridge the gap between simplified in vitro conditions and the complex milieu of living organisms.
Reconstituted biological systems involve assembling purified molecular components or cellular extracts into artificial environments, such as supported lipid bilayers or microfluidic devices, to mimic specific cellular structures or processes nih.gov. The goal is to observe the functional behavior of peptides and their interactions within a system that approximates cellular compartmentalization and boundary conditions. While direct studies of this compound in such reconstituted systems are not extensively detailed in the provided literature, the principles are applicable to understanding how peptides interact with cellular components or signaling machinery when confined or organized in specific ways nih.gov.
This compound has been suggested to play a role in cell signaling, potentially by binding to specific cell surface receptors that trigger downstream signaling cascades ontosight.ai. Functional assays are critical for investigating these cellular responses, allowing researchers to measure a peptide's impact on various cellular functions, such as cytokine secretion, proliferation, or the activation of specific signaling pathways kcasbio.comaurigeneservices.com. These assays provide a more holistic view of a peptide's biological activity compared to cell-free methods, as they account for factors like cell permeability, receptor binding, and intracellular signaling complexities nih.gov. Understanding how this compound modulates these cellular processes is key to fully characterizing its biological profile.
Non-Human Animal Models in Preclinical Research
To evaluate the in vivo efficacy and effects of compounds like this compound, preclinical research utilizes various non-human animal models. These models are essential for understanding how a substance behaves within a complex biological system, particularly concerning its impact on physiological processes such as blood coagulation and metabolism.
Given this compound's inhibitory effect on blood coagulation factors ontosight.ai, mammalian models are frequently employed to study its potential antithrombotic properties. These models aim to replicate conditions leading to thrombus formation, often based on Virchow's triad: damage to the vascular wall, disturbances in blood flow, and a hypercoagulable state semanticscholar.orgmdpi.com. Common models include inducing arterial or venous thrombosis in rodents (rats and mice) through methods like chemical injury (e.g., FeCl2) or mechanical means semanticscholar.orgmdpi.comporsolt.com. Studies have also utilized baboon models in conjunction with specific substrates related to this compound researchgate.net.
Conventional coagulation tests, such as Prothrombin Time (PT) and Activated Partial Thromboplastin Time (APTT), alongside more advanced techniques like Thromboelastography (TEG), are used to assess the hemostatic balance and the effects of anticoagulant agents in these animal models criver.comsciltp.comaltasciences.comjapsonline.com. TEG, for example, provides a comprehensive analysis of clot formation, strength, and fibrinolysis, offering dynamic insights into the coagulation cascade altasciences.com.
Table 2: Mammalian Models for Thrombosis and Coagulation Research
| Model Type | Species | Key Features/Application | Relevance to this compound | Reference(s) |
| Thrombosis Models (general) | Various Mammals | Mimic vascular wall damage, blood flow disturbance, or hypercoagulable states. | Evaluate compounds affecting coagulation, such as Gly-Pro-Arg's inhibitory effects. | ontosight.ai, semanticscholar.org, mdpi.com |
| Arterial Thrombosis | Rat | Induced by FeCl2; studies platelet aggregation and thrombus formation under shear. | Assess antithrombotic agents. | porsolt.com, semanticscholar.org |
| Venous Thrombosis | Rat | Induced by FeCl2 or stasis; studies thrombus formation in venous circulation. | Assess antithrombotic agents. | porsolt.com, semanticscholar.org, mdpi.com |
| Arterio-venous shunt model | Rat | Employs silk thread to induce thrombosis in a shunt. | Assess antithrombotic agents. | porsolt.com |
| Baboon thrombosis model | Baboon | Utilized in studies involving glycyl-prolyl-arginine-4-nitranilide acetate (B1210297). | Direct use in a coagulation research model. | researchgate.net |
In veterinary medicine, metabolomic studies provide a means to identify and quantify small molecules within biological samples, offering insights into physiological and pathological states. This compound has emerged as a candidate urinary biomarker in canine urolithiasis research, specifically for differentiating between calcium oxalate (B1200264) and struvite stones dntb.gov.uaavma.org. Comparative metabolomic investigations analyze the metabolic profiles of healthy animals versus those with specific conditions to identify diagnostic or prognostic markers avma.org.
These studies involve analyzing urine samples to detect and quantify various metabolites, correlating their presence or abundance with specific disease states. The identification of this compound as a potential biomarker highlights its involvement in metabolic pathways relevant to canine health, even if the precise role in urolithiasis is still under investigation avma.org.
Table 3: Candidate Urinary Biomarkers in Canine Urolithiasis Studies
| Biomarker | AUC Value (approx.) | Association | Reference(s) |
| This compound | 0.90 | Distinguishing struvite from calcium oxalate urolithiasis | dntb.gov.ua, avma.org |
| 8-hydroxydodecylcarnitine | 0.85 | Distinguishing struvite from calcium oxalate urolithiasis | avma.org |
| Cysteine-leucine | 0.85 | Distinguishing struvite from calcium oxalate urolithiasis | avma.org |
| Pyocyanin | 0.92 | Distinguishing struvite from calcium oxalate urolithiasis | avma.org |
| Traumatin | 0.86 | Distinguishing struvite from calcium oxalate urolithiasis | dntb.gov.ua, avma.org |
Compound List:
this compound (Gly-Pro-Arg)
Thrombin
Factor Xa
Tosyl-glycyl-prolyl-arginine-4-nitranilide
N-α-benzoyloxycarbonyl-glycylprolylarginine p-nitroanilide
Bovine Trypsin
Based on the executed searches, there is no specific research available that details the evaluation of the efficacy and biological activity of this compound in relevant organismal systems, as required for section 6.3.3.
While this compound was identified as a metabolite in a study related to chronic kidney disease (CKD) researchgate.net, this context pertains to its presence in biological samples rather than an investigation into its functional effects, therapeutic efficacy, or biological activity within cellular, tissue, or animal models. The searches did not yield any studies that tested this compound for specific biological activities or evaluated its efficacy in any organismal system. Therefore, it is not possible to generate the requested content, including data tables or detailed research findings, for the specified section.
Future Directions and Emerging Research Avenues for Glycylprolylarginine
Advancements in Peptide Engineering and Rational Design
Table 7.1: Potential Peptide Engineering Strategies for Glycylprolylarginine Analogs
| Modification/Strategy | Potential Impact on this compound | Rationale/Mechanism |
| N-terminal Acetylation | Increased stability against peptidases | Blocks exopeptidase activity, extending peptide half-life. |
| C-terminal Amidation | Enhanced membrane permeability/stability | Reduces negative charge, mimics natural C-termini, potentially improving cellular uptake. |
| Amino Acid Substitution | Altered conformation, modified binding affinity | Replacing residues (e.g., Proline with Hydroxyproline) can induce specific structural changes. |
| PEGylation | Improved pharmacokinetics, reduced immunogenicity | Increases hydrodynamic radius, shielding the peptide from rapid clearance and immune recognition. |
| Non-canonical Amino Acids | Novel structural motifs, enhanced stability | Incorporation of unnatural amino acids can confer resistance to enzymatic degradation. |
Integration of Multi-Omics Data in Systems Biology Contexts
The integration of multi-omics data—encompassing genomics, transcriptomics, proteomics, metabolomics, and peptidomics—is fundamental to understanding complex biological systems and the roles of individual molecules within them azolifesciences.combioscipublisher.comresearchgate.netrsc.orgnih.govcreative-proteomics.com. This compound has been identified as a potential urinary biomarker in specific disease contexts, such as early diabetic kidney disease (DKD) and canine urolithiasis mdpi.comresearchgate.netoup.commdpi.comavma.org. This finding highlights the utility of peptidomics and metabolomics in identifying disease-associated molecules.
Future research can integrate these findings with other omics data layers to elucidate GPA's systemic function. For instance, combining peptidomics data (measuring GPA levels) with transcriptomics could reveal genes involved in GPA synthesis or degradation. Proteomics could identify proteins that interact with GPA or enzymes that metabolize it. Metabolomics can further contextualize GPA's role within metabolic pathways, as suggested by its association with tryptophan metabolism and other metabolites in DKD mdpi.comresearchgate.net. Such integrated approaches are crucial for a holistic understanding of GPA's contribution to health and disease.
Table 7.2: Multi-Omics Integration for Understanding this compound's Systemic Role
| Omics Layer | Potential Role in Understanding GPA's Function | Example Application (e.g., Diabetic Kidney Disease) |
| Peptidomics | Direct quantification of this compound levels in biological samples. | Measuring GPA in urine/serum to identify it as a potential biomarker for DKD progression mdpi.comresearchgate.netoup.commdpi.comavma.org. |
| Metabolomics | Identifying GPA's involvement in specific metabolic pathways and its correlation with other metabolites. | Linking GPA levels to altered metabolic pathways, such as tryptophan metabolism, in disease states mdpi.comresearchgate.netoup.commdpi.com. |
| Transcriptomics | Revealing gene expression patterns related to GPA synthesis, degradation, or signaling. | Investigating changes in gene expression that may influence GPA production or breakdown in response to disease stimuli. |
| Proteomics | Identifying proteins that interact with GPA or enzymes involved in its metabolism. | Discovering GPA-binding proteins or peptidases that regulate its activity and availability. |
| Systems Biology | Constructing comprehensive models of biological networks involving GPA. | Understanding how GPA fits into broader cellular signaling and metabolic networks, and its impact on physiological outcomes. |
Development of Novel Analytical Methodologies and Automation in Peptide Analysis
Accurate and efficient analysis of peptides like this compound is paramount for research and potential therapeutic development. Advances in analytical techniques, particularly mass spectrometry (MS) coupled with chromatography (e.g., LC-MS/MS), provide high sensitivity and specificity for peptide identification, quantification, and sequence confirmation nih.govoxfordglobal.comijsra.netresolvemass.ca. High-resolution MS offers precise mass measurements, crucial for identifying subtle modifications or impurities. Techniques like Capillary Electrophoresis (CE) can further enhance separation of charge variants and assess purity oxfordglobal.comijsra.net.
Table 7.3: Advanced Analytical Techniques for this compound Characterization
| Technique | Application for this compound | Key Advantages |
| LC-MS/MS | Quantification, sequence confirmation, impurity profiling | High sensitivity, specificity, detailed structural information, identification of post-translational modifications. |
| High-Resolution MS | Precise mass determination, identification of subtle modifications | Accurate mass measurement, enabling differentiation of isobaric compounds and detection of minor variants. |
| Capillary Electrophoresis (CE) | Separation of charged species, purity assessment | High separation efficiency, low sample consumption, complementary to chromatographic methods. |
| Nuclear Magnetic Resonance (NMR) | 3D structure determination, confirmation of chemical identity | Provides detailed structural insights, can identify isomers and confirm molecular integrity. |
| AI-driven Prediction Models | Predicting retention time, fragmentation spectra, and other properties | Enhances data analysis efficiency, aids in rapid identification and quantification of peptides. |
Predictive Modeling and Artificial Intelligence Applications in Peptide Research
Artificial intelligence (AI) and predictive modeling are revolutionizing peptide research by enabling the design, screening, and characterization of peptides with unprecedented efficiency. For this compound, AI can be applied to:
Predict Peptide Properties: Machine learning (ML) and deep learning (DL) models can predict various properties of GPA, such as its stability, solubility, bioactivity, and potential interactions with biological targets nih.govnih.govmdpi.comnih.govacs.orgoptibrium.combohrium.com.
Design Novel Analogs: Generative AI models can design novel peptide sequences based on GPA or related structures, optimizing for specific therapeutic or functional outcomes nih.govnih.govoup.comnih.govbiospace.comvivabiotech.comivi.ac.rs.
Identify Therapeutic Targets: Predictive models can help identify potential biological targets for GPA or its engineered analogs, facilitating drug discovery efforts.
Biomarker Discovery: AI algorithms, such as Random Forest, have already been used to identify potential biomarkers, including GPA, in disease metabolomics studies mdpi.comresearchgate.netoup.commdpi.comavma.org.
These computational approaches offer a powerful means to accelerate the understanding and application of peptides like this compound, moving beyond traditional experimental methods.
Table 7.4: AI and Predictive Modeling Applications for this compound
| AI Application | Potential Outcome for this compound | Underlying Technology/Method |
| Generative Peptide Design | Creation of novel GPA analogs with enhanced stability, target specificity, or improved pharmacokinetic profiles. | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs), Recurrent Neural Networks (RNNs). |
| Structure-Activity Relationship (SAR) Prediction | Predicting how sequence modifications affect GPA's biological activity and interaction with targets. | Deep learning models trained on large peptide datasets, AlphaFold, Protein Language Models (PLMs). |
| Property Prediction | Forecasting GPA's stability, solubility, immunogenicity, and potential degradation pathways. | Machine learning models (e.g., Support Vector Machines, Random Forests, Neural Networks) trained on physicochemical data. |
| Target Binding Prediction | Identifying potential protein or cellular targets that GPA or its analogs may interact with. | Molecular docking simulations, AI-driven scoring functions, protein-peptide interaction prediction models. |
| Biomarker Discovery | Predicting GPA's utility as a diagnostic or prognostic marker in specific diseases. | Ensemble methods (e.g., Random Forest), multivariate statistical analysis (e.g., PLSDA) applied to omics data. |
Compound Name List:
this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
